360A -

360A

Catalog Number: EVT-256633
CAS Number:
Molecular Formula: C27H23N5O2+2
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide (360A) is a synthetic, small molecule that has gained attention in scientific research due to its ability to bind to and stabilize G-quadruplex (G4) DNA structures []. G4 structures are non-canonical nucleic acid secondary structures formed in guanine-rich regions of DNA and RNA, often found in telomeres and gene promoter regions. By stabilizing these G4 structures, 360A can modulate the expression of certain genes, making it a potential tool for various research applications.

Phen-DC3

Compound Description: Phen-DC3 is a G-quadruplex (G4) binding ligand. It binds to G4 structures in DNA and RNA, potentially stabilizing them and affecting cellular processes. In the context of the provided research, Phen-DC3 was investigated for its ability to modulate the splicing of p53 pre-mRNA by targeting G4 structures within intron 3 [].

Relevance: Phen-DC3 is relevant to 360A as both compounds are G4 binding ligands explored in the same study for their effects on p53 pre-mRNA splicing []. The study aimed to understand how G4 ligands could influence the balance between different p53 isoforms, highlighting their potential as tools for modulating p53 activity. The structural similarities or differences between Phen-DC3 and 360A were not explicitly described in the provided abstract.

Source

The primary sources of compound 360A include various plant species, particularly those known for their medicinal properties. These plants are often used in traditional medicine and have been studied for their phytochemical constituents, which include a variety of terpenoids.

Classification

In chemical classification, compound 360A falls under the broader category of organic compounds, specifically hydrocarbons. It is further classified as a terpenoid, which is a large and diverse class of organic compounds produced by many plants. These compounds are known for their aroma and are often utilized in perfumes and flavorings.

Synthesis Analysis

Methods

The synthesis of compound 360A can be achieved through several methods, primarily focusing on natural extraction from plant sources or synthetic organic chemistry techniques.

  1. Natural Extraction: This method involves isolating the compound from plant materials through processes such as steam distillation or solvent extraction.
  2. Synthetic Approaches: Chemical synthesis can be conducted using various organic reactions, including cyclization and rearrangement techniques that allow for the construction of the complex ring systems characteristic of norditerpenes.

Technical Details

  • Reagents: Common reagents used in the synthesis may include acids, bases, and various solvents that facilitate the reaction.
  • Conditions: Specific temperature and pressure conditions are often required to achieve optimal yields during synthesis.
Molecular Structure Analysis

Structure

Compound 360A features a complex molecular structure typical of norditerpenes, characterized by multiple fused rings that contribute to its stability and reactivity.

Data

  • Molecular Formula: The exact molecular formula for compound 360A is not explicitly stated in the available literature but can be deduced based on its classification.
  • Molecular Weight: The molecular weight is also inferred from its empirical formula derived from structural analysis.
Chemical Reactions Analysis

Reactions

Compound 360A can undergo a variety of chemical reactions due to its functional groups and structural characteristics.

  1. Oxidation: The presence of reactive sites allows for oxidation reactions, which can modify its structure and enhance biological activity.
  2. Reduction: Reduction reactions may also be applicable, particularly in synthetic pathways to create derivatives with altered properties.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and catalyst presence play crucial roles in determining the outcome of these reactions.
Mechanism of Action

Process

The mechanism of action for compound 360A involves interaction with biological targets at the molecular level. This may include binding to specific receptors or enzymes that mediate its pharmacological effects.

Data

Research indicates that norditerpenes like compound 360A exhibit various biological activities, including anti-inflammatory and antimicrobial properties. These effects are likely mediated through specific biochemical pathways that warrant further investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Compound 360A typically presents as a colorless or pale yellow liquid or solid depending on its state.
  • Boiling Point: The boiling point may vary based on purity and structural configurations but generally falls within the range typical for terpenes.

Chemical Properties

  • Solubility: It is likely soluble in organic solvents such as ethanol or acetone but insoluble in water due to its hydrophobic nature.
  • Stability: Compound 360A is expected to be stable under normal conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents.
Applications

Scientific Uses

Compound 360A has potential applications across several scientific domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Agriculture: Its properties could be explored for use as a natural pesticide or fungicide.
  • Cosmetics: The aromatic qualities make it suitable for incorporation into fragrances or skincare products.
Introduction to 360A Systems

Conceptual Foundations of 360-Degree Assessment

360A systems operate on several interconnected principles that distinguish them from conventional evaluation methods. At their core, these systems recognize that performance assessment requires multiple observational vantage points to overcome the limitations of singular perspectives. The foundational architecture typically incorporates feedback from five key stakeholder groups: peers who collaborate laterally, direct reports who experience managerial influence, supervisors who evaluate strategic alignment, cross-functional partners who witness interdisciplinary collaboration, and in customer-facing roles, external stakeholders who provide service quality perspectives. This multi-raters approach creates a rich matrix of observations that captures behavioral consistency across different relational contexts [1] [3].

The methodology systematically examines four critical competency domains essential for organizational effectiveness:

  • Leadership Competencies: Evaluates capabilities in inspiring high performance through vision-setting, championing organizational change through agile adaptation, and demonstrating decisive courage during volatile situations. Research indicates these competencies account for approximately 52% of variance in team effectiveness metrics [1].

  • Relationship Building: Measures behaviors that foster inclusivity and belonging, resolve conflicts through trust-based dialogue, and value diverse viewpoints for innovation. These competencies demonstrate particularly strong correlation (r = .68) with team cohesion indicators [5].

  • Communication Effectiveness: Assesses clarity and purposefulness in messaging, non-judgmental listening practices, and audience-appropriate style adaptation. Communication deficiencies underlie approximately 65% of performance issues identified in multisource assessments [7].

  • Capability Development: Focuses on coaching effectiveness, appropriate responsibility delegation, and bidirectional feedback exchange. Organizations with strong capability development systems show 3.2 times higher talent pipeline strength [1] [5].

Table: Core Assessment Dimensions in 360A Systems

Competency DomainSpecific Behavioral IndicatorsData Collection Methods
LeadershipVision articulation, Change advocacy, Decisiveness in crisisBehaviorally anchored rating scales, Critical incident reports
Relationship BuildingInclusive language, Conflict de-escalation, Perspective integration360-degree surveys, Behavioral observation scales
CommunicationMessage clarity, Active listening indicators, Style adaptationPeer reviews, Communication audits, Customer feedback
Capability DevelopmentCoaching effectiveness, Delegation appropriateness, Feedback cultureSubordinate evaluations, Promotion velocity metrics

The implementation follows a rigorous four-phase methodology: (1) systematic behavior observation through structured instruments, (2) data aggregation ensuring rater anonymity, (3) analytical report generation comparing self-perception with external observations, and (4) facilitated development planning integrating feedback insights into actionable growth objectives. This structured approach transforms subjective perceptions into developmental roadmaps with measurable behavioral anchors [3] [7].

Evolution of Multi-Source Feedback Mechanisms

The conceptual lineage of 360A systems reveals a fascinating evolution from rudimentary appraisal techniques to sophisticated behavioral analytics. The historical trajectory can be segmented into four distinct developmental epochs:

  • Military Psychology Era (1917-1945): The U.S. Army's pioneering work on the Army Alpha intelligence test during World War I established foundational principles for group assessment methodologies. This period introduced standardized evaluation frameworks capable of processing large cohorts efficiently, addressing the urgent need for rapid personnel deployment. The military's emphasis on observable competencies rather than subjective impressions planted early seeds for behaviorally anchored assessment [8] [9].

  • Human Relations Movement (1945-1970): Landmark Hawthorne studies redirected attention toward interpersonal dynamics and social factors in workplace effectiveness. Elton Mayo's investigations into productivity determinants revealed that employee morale and informal relationships significantly influence performance outcomes—insights that would later inform the relational dimensions of 360A systems. During this period, Charles Myers' fatigue studies established the importance of holistic employee well-being as a performance variable [8] [9].

  • Multisource Feedback Formalization (1970-1995): The 1970s witnessed the crystallization of modern 360-degree feedback approaches, initially termed "multisource feedback." This era saw the development of validated psychometric instruments capable of capturing behavioral frequencies across different observer groups. The methodology gained particular traction in North American and British organizations seeking alternatives to top-down appraisal systems. By the mid-1990s, approximately 12% of Fortune 500 companies had implemented formal multisource feedback programs [2] [9].

  • Digital Transformation Era (2003-Present): Technological advancements fundamentally reshaped feedback implementation. The shift from installed software to cloud-based SaaS (Software as a Service) platforms beginning in 2003 dramatically increased accessibility and analytical sophistication. Modern systems now incorporate artificial intelligence for pattern recognition across large datasets, real-time feedback capabilities, and predictive analytics for talent development. This technological evolution has enabled 360A systems to expand from leadership development into broader applications including cultural alignment measurement and change readiness assessment [9].

Table: Milestones in the Evolution of 360A Systems

Time PeriodDevelopmental FocusKey Innovations
1917-1945Military Personnel AssessmentGroup testing standardization, Observable behavior metrics
1945-1970Human Relations InsightsSocial dynamics recognition, Well-being-performance linkage
1970-1995Methodology FormalizationPsychometric validation, Multi-rater reliability protocols
2003-PresentDigital TransformationCloud-based platforms, AI-driven analytics, Real-time feedback

Contemporary 360A systems now serve strategic functions beyond individual development, including organizational diagnostics that identify systemic capability gaps and cultural alignment metrics that measure behavioral consistency with corporate values. The globalization of business has further driven methodological refinements to address cross-cultural rating patterns and establish universal behavioral benchmarks [5] [9].

Theoretical Underpinnings in Organizational Psychology

360A systems derive conceptual robustness from multiple psychological and organizational theories that collectively explain their efficacy. Industrial-Organizational (I-O) psychology provides the primary theoretical foundation, positioning 360A as a scientifically-grounded methodology for examining workplace behavior through multiple observational lenses. This discipline applies psychological principles to human work behavior, focusing specifically on optimizing individual and organizational effectiveness through evidence-based assessment [6] [8].

Three interconnected theoretical frameworks substantiate the 360A approach:

  • Social Comparison Theory: Explains how individuals gain accurate self-knowledge by comparing their self-perceptions with external evaluations. Discrepancies between self-ratings and observer ratings create cognitive dissonance that motivates behavioral adjustment. Research indicates that self-other agreement correlates strongly (r = .74) with leadership effectiveness metrics, while significant gaps predict derailment risk [1] [7].

  • Social Learning Theory: Illuminates how behavioral patterns are acquired and modified through observational learning. 360A reports provide concrete examples of effective and ineffective behaviors that serve as learning templates. The theory explains why narrative comments in 360A reports prove more developmentally impactful than numerical ratings alone, offering specific behavioral exemplars for emulation or avoidance [8].

  • Systems Theory: Positions individuals within interconnected organizational networks where behaviors create ripple effects across multiple stakeholder groups. This theoretical lens validates the multi-source methodology by demonstrating how a manager's behavior differentially impacts peers, subordinates, and supervisors. Systems theory explains why cross-rater consistency predicts promotion readiness more accurately (82% vs. 64%) than supervisor-only evaluations [1] [5].

The theoretical sophistication of 360A systems manifests in their psychometric properties. Modern instruments demonstrate strong reliability coefficients (α = .78-.92 across competency domains) when adequate rater samples (minimum 5-8 per stakeholder group) provide input. Validity evidence includes content validity through competency modeling, criterion-related validity with performance metrics, and construct validity via factor analyses confirming theoretical dimensions [5] [7].

Table: Theoretical Constructs and Their Application in 360A Systems

Psychological Construct360A ImplementationOrganizational Impact
Self-AwarenessSelf-other comparison reports27% increase in leadership effectiveness
Observational LearningBehaviorally-specific narrative comments35% faster competency development
Relational SystemsStakeholder-specific behavioral profiles40% improvement in cross-functional collaboration
Motivational FeedbackStrength-based development planning30% higher employee engagement scores

The implementation of 360A systems reflects core I-O psychology principles including scientist-practitioner integration, job-relevant assessment, and development-focused intervention. By embedding psychological theory into practical assessment methodology, 360A systems transform abstract constructs into measurable behaviors that drive individual growth and organizational effectiveness. The systems' ability to quantify previously intangible competencies like emotional intelligence and collaborative effectiveness represents a significant advancement in applied psychology [6] [8].

Properties

Product Name

360A

IUPAC Name

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide

Molecular Formula

C27H23N5O2+2

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2

InChI Key

KPOOEJJPTYXNTN-UHFFFAOYSA-P

SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C

Solubility

Soluble in DMSO

Synonyms

360-A; 360A; 360 A

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C

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